5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride
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Overview
Description
5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is a chemical compound with the molecular formula C8H8BrNO·HCl. It is a derivative of benzoxazine, a class of heterocyclic compounds known for their diverse biological activities and synthetic applications. This compound is characterized by the presence of a bromine atom at the 5-position of the benzoxazine ring, which can influence its reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride typically involves the bromination of 3,4-dihydro-2H-benzo[b][1,4]oxazine. One common method is the reaction of 3,4-dihydro-2H-benzo[b][1,4]oxazine with bromine in the presence of a suitable solvent, such as acetic acid, at room temperature. The reaction proceeds via electrophilic aromatic substitution, resulting in the formation of the brominated product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced analytical techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a valuable tool in studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: It has potential therapeutic applications, including anticancer, antibacterial, and antiviral activities.
Mechanism of Action
The mechanism of action of 5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom at the 5-position can enhance the compound’s binding affinity and selectivity for these targets. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. Additionally, it can modulate receptor function by binding to specific sites and altering receptor conformation .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-benzo[b][1,4]oxazine: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and biological effects.
5-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine: Contains a fluorine atom, which can significantly alter the compound’s reactivity and interactions with biological targets.
Uniqueness
The presence of the bromine atom in 5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride imparts unique chemical and biological properties. Bromine’s larger atomic size and higher electronegativity compared to chlorine and fluorine can influence the compound’s reactivity, binding affinity, and selectivity for molecular targets. These characteristics make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H9BrClNO |
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Molecular Weight |
250.52 g/mol |
IUPAC Name |
5-bromo-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride |
InChI |
InChI=1S/C8H8BrNO.ClH/c9-6-2-1-3-7-8(6)10-4-5-11-7;/h1-3,10H,4-5H2;1H |
InChI Key |
KYBXGSOOKQRQCW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(N1)C(=CC=C2)Br.Cl |
Origin of Product |
United States |
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